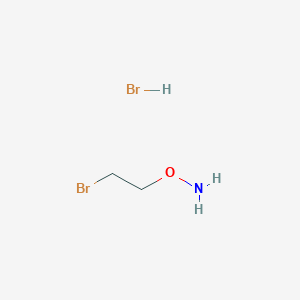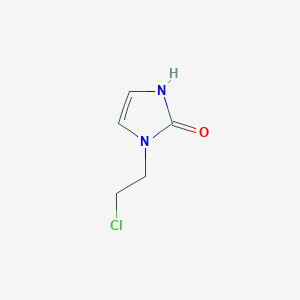![molecular formula C15H12O4 B1612077 Ácido 3-[4-(carboximetil)fenil]benzoico CAS No. 868394-58-5](/img/structure/B1612077.png)
Ácido 3-[4-(carboximetil)fenil]benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C15H12O4. This compound is characterized by the presence of a biphenyl core with carboxymethyl and carboxylic acid functional groups attached to the 4’ and 3 positions, respectively. It is a derivative of biphenyl, which is a common structural motif in organic chemistry.
Aplicaciones Científicas De Investigación
4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known that this compound is used in the suzuki-miyaura coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic compounds in its mechanism of action.
Mode of Action
In the context of the suzuki-miyaura coupling reaction, it can be inferred that this compound may act as a boron reagent . In this reaction, the compound would interact with a transition metal catalyst, such as palladium, and another organic compound to form a new carbon-carbon bond .
Biochemical Pathways
Given its use in the suzuki-miyaura coupling reaction , it can be inferred that this compound plays a role in the synthesis of biaryl compounds . These compounds are prevalent in various biochemical pathways and have diverse biological activities.
Result of Action
As a component in the suzuki-miyaura coupling reaction , this compound contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
The suzuki-miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may exhibit stability and efficacy under a variety of environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Bromination: Biphenyl is brominated to introduce bromine atoms at specific positions.
Carboxylation: The brominated biphenyl undergoes a carboxylation reaction to introduce carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Comparación Con Compuestos Similares
- 4-(Carboxymethyl)phenylboronic acid pinacol ester
- 4-(Carboxymethyl)phenylboronic acid
Comparison: While these compounds share the carboxymethyl functional group, 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl core, which provides additional rigidity and potential for interactions with molecular targets. This makes it particularly useful in applications requiring precise molecular recognition.
Propiedades
IUPAC Name |
3-[4-(carboxymethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)8-10-4-6-11(7-5-10)12-2-1-3-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTECIBDMZQPWSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594347 |
Source


|
| Record name | 4'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868394-58-5 |
Source


|
| Record name | 4'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














